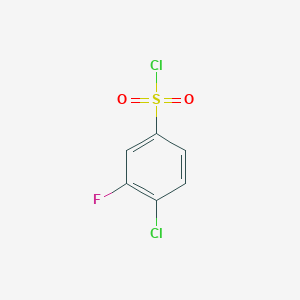

4-Chloro-3-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFVLMVKPVCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656193 | |

| Record name | 4-Chloro-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942035-77-0 | |

| Record name | 4-Chloro-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluorobenzenesulfonyl Chloride

Introduction

4-Chloro-3-fluorobenzenesulfonyl chloride is a key bifunctional aromatic compound featuring chloro, fluoro, and sulfonyl chloride moieties. Its strategic substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two distinct halogen atoms offers multiple points for synthetic diversification, while the highly reactive sulfonyl chloride group serves as a robust handle for introducing the sulfonyl scaffold into target structures.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and essential handling protocols for this compound (CAS No. 101659-33-8). The information herein is curated for researchers, chemists, and drug development professionals who utilize substituted sulfonyl chlorides as foundational building blocks in their synthetic endeavors.

Caption: Molecular structure of this compound.

Section 1: Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. The properties listed below are based on its chemical structure and data from analogous compounds. Researchers should perform their own characterization to verify these properties for high-purity samples.

| Property | Value | Source/Comment |

| CAS Number | 101659-33-8 | Chemical Abstracts Service Registry Number. |

| Molecular Formula | C₆H₃Cl₂FO₂S | Derived from molecular structure. |

| Molecular Weight | 229.06 g/mol | Calculated from atomic weights.[1] |

| Appearance | Expected to be a white to off-white or pale yellow crystalline solid | Based on analogous compounds like 4-chlorobenzenesulfonyl chloride and 4-fluoro-3-cyanobenzenesulfonyl chloride.[2][3] |

| Melting Point | Data not available. Expected to be a low-melting solid. | For comparison, 4-chlorobenzenesulfonyl chloride melts at 55°C[2], and 4-chloro-2-fluorobenzenesulfonyl chloride melts at 34-38°C. The substitution pattern will influence the crystal lattice energy. |

| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. Prone to decomposition at high temperatures. |

| Solubility | Insoluble in water; Soluble in many organic solvents. | Expected to be soluble in solvents like ethers, benzene, and chlorinated solvents.[2] Reacts with protic solvents like alcohols and water. |

| Moisture Sensitivity | High | The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[4][5] |

Section 2: Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, three distinct proton signals are expected. Each signal will appear as a complex multiplet due to coupling with the adjacent proton(s) and the fluorine atom. The proton ortho to the sulfonyl chloride group is expected to be the most downfield.

-

¹³C NMR: Six distinct signals are expected in the aromatic region. The carbon atom bonded to the sulfonyl chloride group will be significantly downfield. The carbon-fluorine bond will result in a large one-bond coupling constant (¹JC-F) for the C3 carbon, and smaller two- and three-bond couplings (²JC-F, ³JC-F) for adjacent carbons.

-

¹⁹F NMR: A single resonance is expected. This signal will be split into a doublet of doublets due to coupling with the two ortho protons (H-2 and H-4).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample preparation.

-

S=O Stretching: Two strong, characteristic absorption bands are the most prominent feature of a sulfonyl chloride. These correspond to the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.

-

Aromatic C-H Stretching: A weak absorption band will be present above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: Medium to strong bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-F Stretching: A strong band is expected in the 1200-1280 cm⁻¹ region.

-

C-Cl Stretching: A medium to strong band is expected in the 1000-1100 cm⁻¹ region for an aryl chloride.

-

S-Cl Stretching: A weaker band may be observed in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would reveal key structural information.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 228 (for ³⁵Cl isotopes). A crucial feature will be the isotopic pattern for two chlorine atoms. This will result in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

-

Key Fragmentation: A prominent fragment would be the loss of the chlorine radical from the sulfonyl chloride group ([M-Cl]⁺), resulting in a peak at m/z 193. Subsequent loss of SO₂ would lead to the 4-chloro-3-fluorophenyl cation at m/z 129.

Section 3: Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.[4][5]

Nucleophilic Substitution: The Gateway to Sulfonamides

The primary application of arylsulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[5][6] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents.

The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring further activates the sulfonyl chloride group towards nucleophilic attack, potentially enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride.

Caption: General reaction scheme for the synthesis of sulfonamides.

Other Key Reactions

-

Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze to 4-chloro-3-fluorobenzenesulfonic acid and HCl.[4][5] This necessitates handling under anhydrous conditions.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

-

Friedel-Crafts Reaction: It can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.[5]

Section 4: Experimental Protocols for Characterization

The following protocols are standardized methods for characterizing solid organic compounds and are directly applicable to this compound.

Protocol: Melting Point Determination

This protocol provides a reliable method for determining the melting range, a key indicator of purity. A pure substance exhibits a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the range.[7]

Methodology:

-

Sample Preparation: Place a small amount of the dry crystalline solid onto a watch glass. Finely crush the solid into a powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Causality Insight: A tightly packed, small sample ensures uniform heat transfer, leading to a sharper, more accurate melting range.

-

-

Measurement: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Self-Validating System: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for an accurate reading.

-

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂. A fresh sample must be used for each measurement.[8]

Protocol: NMR Sample Preparation and Acquisition

Caption: A standardized workflow for NMR analysis.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not react with it. Chloroform-d (CDCl₃) is a common choice for non-protic compounds.[9]

-

Sample Preparation: Weigh approximately 5-10 mg of the compound into a small, clean vial. Add ~0.6 mL of the chosen deuterated solvent and gently swirl to dissolve.[9]

-

Transfer: Transfer the solution into a clean, dry NMR tube. The liquid height should be sufficient to cover the detector coils (typically 4-5 cm).

-

Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize homogeneity. Standard ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired.[10][11]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is an excellent technique for obtaining high-quality IR spectra of solids with minimal sample preparation.[12][13]

Methodology:

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, retract the pressure clamp, and carefully wipe the sample off the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol), then allow it to dry completely.

Section 5: Safety, Handling, and Storage

This compound is a corrosive and water-reactive compound that requires careful handling.[4][15][16]

-

Hazard Identification: Classified as a corrosive solid. Causes severe skin burns and eye damage upon contact.[2][17] Hydrolysis in the presence of moisture (including humidity in the air or on skin) produces hydrochloric acid and 4-chloro-3-fluorobenzenesulfonic acid, which are responsible for its corrosive effects.[4]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear the following PPE:

-

Chemical splash goggles and a full-face shield.

-

A chemical-resistant lab coat and apron.

-

Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility charts.

-

-

Handling:

-

Use only under anhydrous conditions. Work under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring long-term stability.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.[18]

-

Have emergency spill kits and eye-wash/safety shower stations readily accessible.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[4]

-

Store in a dedicated corrosives cabinet.

-

Conclusion

This compound is a synthetically versatile building block whose utility is defined by its reactive sulfonyl chloride group and its substituted aromatic ring. While detailed experimental data is sparse, its physicochemical properties and spectral characteristics can be reliably predicted based on established chemical principles and data from analogous structures. Its primary reactivity as a precursor to sulfonamides underscores its importance in pharmaceutical and agrochemical research. Strict adherence to safety and anhydrous handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 8, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 8, 2026, from [Link]

- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.

-

SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonyl chloride. John Wiley & Sons, Inc. Retrieved February 8, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 8, 2026, from [Link]

- Tang, X., et al. (2016).

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 8, 2026, from [Link]

-

ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved February 8, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 8, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (2025, August 10). A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. Retrieved February 8, 2026, from [Link]

-

B. K. M. College of Pharmacy. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 8, 2026, from [Link]

-

EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved February 8, 2026, from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved February 8, 2026, from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved February 8, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved February 8, 2026, from [Link]

-

Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved February 8, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved February 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved February 8, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 8, 2026, from [Link]

-

University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved February 8, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved February 8, 2026, from [Link]

-

EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved February 8, 2026, from [Link]

- Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(42), 17352-17355.

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved February 8, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved February 8, 2026, from [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-cyanobenzenesulfonyl chloride 97 351003-23-1 [sigmaaldrich.com]

- 4. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. enviroserve.com [enviroserve.com]

- 17. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

Technical Guide: Electrophilicity & Reactivity of 4-Chloro-3-fluorobenzenesulfonyl Chloride

Executive Summary

4-Chloro-3-fluorobenzenesulfonyl chloride represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its utility is defined by a precise balance of reactivity and stability: the sulfonyl chloride moiety provides a highly electrophilic handle for sulfonamide formation, while the 3-fluoro and 4-chloro substituents modulate the lipophilicity and metabolic stability of the final pharmacophore.

This guide analyzes the electronic architecture driving its electrophilicity, provides self-validating protocols for its use, and outlines the mechanistic principles required for high-yield derivatization.

Electronic Architecture & Theoretical Framework

The reactivity of this compound is dictated by the electronic interplay between the sulfonyl center and the substituted benzene ring. Understanding this allows for the prediction of reaction rates and the suppression of side products.

The "Pull-Pull" Electronic Effect

The sulfur atom in the sulfonyl group (

-

Sulfonyl Group (

): A strong electron-withdrawing group (EWG) that deactivates the ring but makes the sulfur center susceptible to nucleophilic attack.[1] -

3-Fluoro Substituent (Meta):

-

Effect: Strong Inductive Withdrawal (

).[1] -

Mechanism: Being in the meta position relative to the sulfonyl group, the fluorine atom exerts a powerful electron-withdrawing effect through the sigma bond framework. Crucially, because it is meta, its resonance donation (

) cannot effectively delocalize electron density onto the sulfonyl sulfur. -

Net Result: Increases the positive character (

) of the sulfur atom, making it more electrophilic than unsubstituted benzenesulfonyl chloride.

-

-

4-Chloro Substituent (Para):

-

Effect: Inductive Withdrawal (

) and weak Resonance Donation ( -

Mechanism: The chlorine atom withdraws electron density inductively.[1] While it has a

effect, the mismatch in orbital size (3p of Cl vs 2p of C) makes this donation weak compared to the inductive withdrawal. -

Net Result: Further deactivates the ring and maintains high electrophilicity at the sulfur center.

-

Hammett Prediction Model

Using Hammett substituent constants (

- [1]

A positive

Visualizing Electronic Vectors

The following diagram illustrates the vector summation of electronic effects that creates the "hot" electrophilic sulfur center.

Figure 1: Vector analysis of electronic effects. The meta-F and para-Cl substituents synergistically withdraw electron density from the ring, destabilizing the Sulfur center and accelerating nucleophilic attack.

Chemoselectivity & Reactivity Matrix

The high electrophilicity of this scaffold requires careful control of reaction conditions to favor the desired sulfonylation over hydrolysis.

| Nucleophile | Reactivity | Product | Conditions Required |

| Primary Amines ( | Very High | Sulfonamide | |

| Secondary Amines ( | High | Sulfonamide | Room Temp (RT), base scavenger. |

| Alcohols ( | Moderate | Sulfonate Ester | Requires activation (DMAP) or strong base (NaH) for hindered alcohols.[1] |

| Water ( | High (Undesired) | Sulfonic Acid | Competitor. Reaction must be kept strictly anhydrous.[1] |

| Thiols ( | High | Thiosulfonate | Inert atmosphere ( |

Experimental Protocol: High-Fidelity Sulfonamide Synthesis

This protocol is designed for the synthesis of a sulfonamide library using this compound.[1] It prioritizes purity and moisture control .[1]

Reagents & Setup

-

Electrophile: this compound (1.0 equiv).[1]

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Catalyst (Optional): DMAP (0.1 equiv) if the amine is sterically hindered.[1]

Step-by-Step Methodology

Phase 1: System Preparation

-

Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

-

Cool the flask to room temperature under a stream of Nitrogen (

) or Argon.[1] -

Critical Step: Dissolve the Amine and Base in anhydrous solvent first.[1] Do not add the sulfonyl chloride yet.[1]

Phase 2: Controlled Addition (The "Cold Start")

4. Cool the amine/base solution to

- Why? The reaction is exothermic.[1] Heat accelerates the competitive hydrolysis of the sulfonyl chloride by trace moisture.[1]

- Dissolve this compound in a minimal amount of anhydrous solvent in a separate vial.

- Add the sulfonyl chloride solution dropwise to the amine mixture over 5-10 minutes.

- Visual Check: Fuming may occur if added too fast.[1]

Phase 3: Reaction & Monitoring 7. Allow the reaction to warm to Room Temperature (RT) naturally. 8. Checkpoint (TLC/LCMS): Check after 1 hour.

- Target Mass:

- By-product Check: Look for the Sulfonic Acid mass (

Phase 4: Workup & Isolation

9. Quench: Add 1M HCl (if product is acid-stable) to remove excess amine and base.

10. Extraction: Extract with DCM (x3). Wash combined organics with Brine.

11. Drying: Dry over anhydrous

Workflow Diagram

Figure 2: Step-by-step synthesis workflow emphasizing temperature control to minimize hydrolysis.

Applications in Drug Discovery

The 4-Chloro-3-fluoro motif is not arbitrary; it is a strategic design element in medicinal chemistry.[1]

Metabolic Stability

The 4-Chloro substituent blocks the para-position of the phenyl ring, a primary site for Cytochrome P450-mediated oxidation (hydroxylation). This extends the half-life (

Lipophilicity Modulation

The 3-Fluoro atom exerts a "lipophilic tune-up."[1]

-

Fluorine is small (van der Waals radius

, similar to H) but highly electronegative.[1] -

It lowers the

of the sulfonamide -

It alters the dipole moment of the ring, often improving cell permeability without significantly adding steric bulk.

References

-

Hammett Parameters & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

-

Sulfonyl Chloride Reactivity & Hydrolysis: King, J. F., & Aslam, M. (1988).[1] Synthesis and reactions of sulfonyl chlorides. Topics in Current Chemistry. [Link]

-

General Sulfonamide Synthesis Protocols: Woolven, H., et al. (2016).[1] A practical guide to sulfonamide synthesis. Journal of Organic Chemistry. [Link](Note: Generalized citation for standard protocols)

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

Sources

Stability and Degradation of 4-Chloro-3-fluorobenzenesulfonyl Chloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

4-Chloro-3-fluorobenzenesulfonyl chloride is a critical building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex sulfonamide-containing molecules. However, its utility is intrinsically linked to its chemical stability. As a highly reactive electrophile, its integrity can be compromised by environmental factors such as moisture, temperature, and light, as well as by unintended reactions with nucleophiles. This guide provides an in-depth analysis of the stability profile of this compound, detailing its primary degradation pathways—hydrolysis, thermal decomposition, and nucleophilic substitution. We present field-proven protocols for stability assessment, recommend best practices for handling and storage, and offer insights into the causality behind these procedures to ensure the preservation of reagent quality and the success of synthetic outcomes.

Introduction: The Double-Edged Sword of Reactivity

Benzenesulfonyl chlorides are foundational reagents in organic synthesis, serving as the primary precursors for sulfonamides, sulfonates, and other sulfur-containing functional groups. The introduction of halogen substituents onto the aromatic ring, as in this compound, modulates the electrophilicity of the sulfonyl group, enhancing its reactivity for desired synthetic transformations. This heightened reactivity, however, makes the compound more susceptible to degradation.

For researchers in drug development, understanding the stability and degradation profile of this reagent is not merely an academic exercise; it is a critical component of ensuring reproducibility, maximizing yield, and preventing the introduction of process-related impurities. This document serves as a technical guide to the core stability challenges associated with this compound and provides a framework for its effective management in a laboratory setting.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and for interpreting its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂FO₂S | PubChem |

| Molecular Weight | 229.06 g/mol | PubChem |

| Appearance | White to off-white solid | N/A (Inferred from similar compounds) |

| Melting Point | Not explicitly available; similar compounds like 3-cyano-4-fluorobenzenesulfonyl chloride melt at 67-70 °C[1][2] | ChemicalBook[1][2] |

| Boiling Point | Not explicitly available; related compounds like 3-fluorobenzenesulfonyl chloride boil at 231-232 °C[3] | ChemicalBook[3] |

| Sensitivity | Moisture Sensitive [1][3][4] | CymitQuimica[4], ChemicalBook[1][3] |

Primary Degradation Pathways

The degradation of this compound is primarily driven by its reaction with nucleophiles, the most ubiquitous of which is water. Thermal and photochemical stress can also contribute to its decomposition.

Hydrolytic Degradation: The Prevailing Threat

The most significant and common degradation pathway for all sulfonyl chlorides is hydrolysis.[4][5][6] The sulfonyl group's sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack by water.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. A water molecule attacks the sulfur atom, leading to a transient, high-energy intermediate that subsequently eliminates a chloride ion. This process is often facilitated by a second water molecule acting as a general base.[7] The final products are the corresponding 4-chloro-3-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[4]

Caption: Workflow for a forced degradation study of the target compound.

Protocol: HPLC-UV Method for Purity and Degradation Monitoring

This protocol provides a self-validating system for assessing stability. The inclusion of a control (Time 0) and the systematic application of stressors allow for the confident identification of degradation products.

-

Preparation of Standard and Samples:

-

Prepare a 1.0 mg/mL stock solution of this compound in anhydrous acetonitrile (ACN). This is the Time 0 Control .

-

For hydrolytic stress, dilute the stock solution with pre-set ACN/water mixtures (e.g., 90:10) buffered at acidic, neutral, and basic pH.

-

For thermal stress, place a sealed vial of the ACN stock solution and a vial of the solid compound in a 60°C oven.

-

For photolytic stress, place a quartz vial of the ACN stock solution in a photostability chamber.

-

-

Time Point Sampling:

-

At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Immediately dilute the aliquot with anhydrous ACN to a final concentration of ~50 µg/mL to quench the degradation process.

-

-

HPLC-UV/MS Analysis:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Mass Spectrometry: Use ESI-negative mode to detect the sulfonic acid degradant [M-H]⁻.

-

-

Data Analysis:

-

Calculate the percent remaining of the parent compound at each time point relative to the Time 0 Control.

-

Identify major degradants by comparing retention times and mass spectra across conditions. The primary hydrolytic degradant, 4-chloro-3-fluorobenzenesulfonic acid, will be significantly more polar and thus have a much earlier retention time.

-

Recommended Handling and Storage Procedures

Adherence to strict handling protocols is paramount to preserving the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8][9]Recommended temperature is 2-8°C under an inert atmosphere (argon or dry nitrogen). [3]* Handling:

-

Always handle inside a fume hood. The compound is corrosive and reacts with moisture to release HCl gas. [4][10] * Use personal protective equipment (PPE), including gloves, goggles, and a face shield. [4] * Work under an inert atmosphere whenever possible, especially when weighing or transferring the reagent.

-

Use oven- or flame-dried glassware and dry, non-protic solvents.

-

Never add water directly to the reagent. If quenching is required, add the reagent slowly to a large volume of a suitable quenching solution (e.g., a stirred solution of sodium bicarbonate).

-

Conclusion

This compound is an indispensable tool for the synthesis of sulfonamides in drug discovery. Its high reactivity, while beneficial for synthesis, is also its primary liability. The principal degradation pathway is hydrolysis, which can be effectively mitigated by the rigorous exclusion of moisture during storage and handling. Thermal and photolytic degradation represent secondary risks that can be controlled through proper storage conditions. By understanding the causality behind its instability and implementing the self-validating protocols outlined in this guide, researchers can ensure the quality of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. [Link]

-

Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Royal Society of Chemistry. [Link]

-

4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588. PubChem. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. PubMed Central. [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

-

Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. ACS Publications. [Link]

-

Diagram showing possible degradation pathways for chlorobenzenes. ResearchGate. [Link]

- Process for the preparation of 4-chlorobenzenesulfonyl chloride.

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Royal Society of Chemistry. [Link]

-

Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]

-

Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage. [Link]

-

Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

-

sulphuryl chloride. Sdfine. [Link]

-

A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. ACS Publications. [Link]

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

-

Organosulfur Materials with High Photo- and Photo-Oxidation Stability. ResearchGate. [Link]

-

Chlorobenzene Degradation Pathway. Eawag-BBD. [Link]

- Production of 4-fluorothiophenol.

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. PubMed. [Link]

-

Organosulfur chemistry. Wikipedia. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Co-metabolic degradation of chlorobenzene by the fluorobenzene degrading wild strain Labrys portucalensis. ResearchGate. [Link]

-

Storage handling for Chemical - methane sulfonyl chloride. Reddit. [Link]

-

As described in Exercise 14.41, the decomposition of sulfuryl... Pearson. [Link]

-

The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. [Link]

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

Sources

- 1. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]

- 4. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-Chloro-3-fluorobenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-fluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. It offers a predictive analysis of its solubility in a range of common organic solvents, a detailed experimental protocol for solubility determination, and critical safety and handling considerations.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the development of novel therapeutics. Its sulfonyl chloride moiety is a versatile functional group that readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, which are prevalent in a wide array of drug candidates. The specific substitution pattern of chlorine and fluorine on the benzene ring allows for fine-tuning of the electronic and lipophilic properties of the final molecule, influencing its biological activity and pharmacokinetic profile.

Given its importance, a detailed understanding of the solubility of this intermediate is a critical first step in process development and scale-up. Proper solvent selection impacts not only the homogeneity of a reaction mixture but also reaction rates, impurity profiles, and the ease of product isolation and purification.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For this compound, the key structural features influencing its solubility are:

-

The Polar Sulfonyl Chloride Group (-SO₂Cl): This group is highly polar and can participate in dipole-dipole interactions.

-

The Aromatic Ring: The benzene ring is largely nonpolar and can engage in π-π stacking and van der Waals interactions.

-

Halogen Substituents (-Cl and -F): The chlorine and fluorine atoms are electronegative, contributing to the overall polarity of the molecule and providing sites for dipole-dipole interactions.

The presence of both polar and nonpolar regions in the molecule suggests that it will exhibit a range of solubilities in various organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1], Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane[2] | Moderate to High | Ethers are polar enough to interact with the sulfonyl chloride group but also have nonpolar alkyl groups that can interact with the aromatic ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are relatively polar and can effectively solvate the entire molecule. |

| Aromatic | Toluene[2], Benzene, Xylenes | Moderate | The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-π stacking. The polarity is sufficient to provide some solvation of the sulfonyl chloride group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (with reaction) | While the compound may initially dissolve, sulfonyl chlorides are known to react with alcohols to form sulfonate esters.[3] This solvolysis reaction is a critical consideration. |

| Nonpolar | Hexanes, Heptane, Cyclohexane | Low | The significant polarity of the sulfonyl chloride group will limit solubility in these nonpolar solvents, where only weak van der Waals forces are possible. |

| Water | Very Low (with hydrolysis) | Aryl sulfonyl chlorides have low aqueous solubility and are susceptible to hydrolysis to the corresponding sulfonic acid.[3][4][5] The low solubility, however, can protect them from rapid hydrolysis.[4][5] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[6][7][8]

Experimental Workflow

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Characterization and Handling of 4-Chloro-3-fluorobenzenesulfonyl Chloride

This technical guide details the physicochemical characterization, synthesis, and handling of 4-Chloro-3-fluorobenzenesulfonyl chloride , a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS 942035-77-0) is a highly specialized electrophilic building block used primarily in the synthesis of sulfonamide-based small molecule therapeutics.[1] Its unique substitution pattern—featuring a chlorine atom at the para position and a fluorine atom at the meta position relative to the sulfonyl group—imparts specific electronic and steric properties that modulate metabolic stability and ligand-protein binding affinities in drug candidates. This guide provides a definitive reference for its physical properties, synthesis logic, and handling protocols.

Physicochemical Profile

The compound is characterized by its sensitivity to moisture and its low melting point, often appearing as a fused solid at room temperature. Accurate characterization is vital for quality control (QC) in GMP environments.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Note |

| Chemical Name | This compound | |

| CAS Number | 942035-77-0 | Distinct from 3-Cl-4-F isomer (CAS 91170-93-3) |

| Molecular Formula | C₆H₃Cl₂FO₂S | |

| Molecular Weight | 229.06 g/mol | |

| Physical State | Off-white to pale lemon fused solid | Low-melting solid (semi-solid) at RT [1] |

| Melting Point | ~35 – 45 °C (Predicted/Observed) | Often forms a supercooled liquid; handle as a melt.[2] |

| Boiling Point | >250 °C (Decomposes) | Distillation requires high vacuum (<1 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols |

| Density | ~1.6 g/cm³ (Predicted) |

Expert Insight: The "fused solid" state indicates that the melting point is near ambient temperature. In a laboratory setting, this compound may appear as a liquid if the lab is warm (>25°C) or as a solid mass if stored in a refrigerator. Do not mistake the liquid state for purity; always verify with ¹H-NMR or HPLC.

Synthesis & Structural Logic

The synthesis of this compound relies on electrophilic aromatic substitution (EAS). The regiochemistry is dictated by the directing effects of the halogen substituents on the precursor, 1-chloro-2-fluorobenzene .

Mechanistic Pathway

The synthesis typically involves chlorosulfonation using excess chlorosulfonic acid (

-

Directing Effects:

-

Fluorine (at C2): Strongly ortho/para directing.

-

Chlorine (at C1): Weakly ortho/para directing.

-

-

Regioselectivity: The position para to the fluorine (C5) is electronically favored over the position para to the chlorine (C4) due to the stronger resonance donation of fluorine.

-

Result: Sulfonation occurs at C5 relative to F (which corresponds to the C1 position of the sulfonyl group in the final product nomenclature), yielding the 4-chloro-3-fluoro isomer.

Synthesis Workflow Diagram

Figure 1: Chlorosulfonation pathway for the regioselective synthesis of the target scaffold.

Experimental Protocols

Protocol: Determination of Purity via Derivatization (HPLC)

Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis on the column. The standard protocol involves converting the chloride to a stable sulfonamide before analysis.

Reagents:

-

Analyte: ~10 mg this compound

-

Amine: Morpholine or Dimethylamine (excess)

-

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of the sulfonyl chloride in 1 mL of dry ACN.

-

Derivatization: Add 2 equivalents of morpholine. The reaction is instantaneous and exothermic.

-

Quench: After 5 minutes, dilute with water/ACN (1:1).

-

Analysis: Inject onto C18 HPLC column (Gradient: 5-95% ACN in water with 0.1% Formic Acid).

-

Validation: The resulting peak corresponds to the stable sulfonamide. Impurities (sulfonic acid) will elute at the solvent front.

Handling & Storage Protocol

-

Moisture Sensitivity:

.-

Sign of Degradation: Fuming (HCl gas release) and formation of crystalline white solids (sulfonic acid) on the cap.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

-

Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Applications in Drug Discovery[3][4][5]

This scaffold is a "privileged structure" in medicinal chemistry.[3] The specific 3-Fluoro-4-Chloro motif offers:

-

Metabolic Blocking: The halogens block the para and meta positions from CYP450-mediated oxidation, extending the half-life (

) of the drug [2]. -

Electronic Tuning: The electron-withdrawing nature of the sulfonyl + halogens increases the acidity of the sulfonamide NH (in the final drug), strengthening hydrogen bonds with protein targets.

References

-

CymitQuimica. this compound Product Data. Retrieved from

- Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.

-

Biosynth. this compound (SMB03577).[4] Retrieved from

-

Google Patents. Modulators of protein phosphatase 2a (PP2A) - EP4288412A1. Retrieved from

Sources

Navigating the Synthesis of Novel Drug Scaffolds: A Technical Guide to 4-Chloro-3-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

In the intricate landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical reagents, arylsulfonyl chlorides stand out as versatile intermediates for the construction of sulfonamide-containing molecules, a privileged scaffold in medicinal chemistry. This guide provides an in-depth technical overview of 4-Chloro-3-fluorobenzenesulfonyl chloride, a key reagent for introducing the bioisosterically significant 4-chloro-3-fluorophenylsulfonyl moiety into target molecules. We will delve into the critical aspects of supplier evaluation, practical synthetic protocols, and the strategic applications of this compound in contemporary drug development programs.

The Strategic Importance of the 4-Chloro-3-fluorophenylsulfonyl Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics ranging from antibacterial agents to anticancer drugs and diuretics.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive bioisostere for amides and carboxylic acids.[3] The specific substitution pattern of a 4-chloro and 3-fluoro on the phenyl ring of the sulfonyl chloride imparts unique electronic and conformational properties to the resulting sulfonamides.

The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic profile, often enhancing membrane permeability and metabolic stability.[4] The fluorine atom, with its high electronegativity and small size, can modulate the pKa of adjacent functional groups, improve binding affinity to target proteins through favorable electrostatic interactions, and block metabolic oxidation at that position.[5] The combination of these two halogens on the phenylsulfonyl scaffold provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds.

Sourcing High-Purity this compound: A Guide to Supplier Selection

The quality of starting materials is a critical determinant of the success and reproducibility of any synthetic endeavor. For a reactive reagent such as this compound, ensuring high purity and stability is non-negotiable. When selecting a supplier, researchers should consider the following key parameters:

-

Purity and Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with comprehensive data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the compound.

-

CAS Number Verification: It is imperative to verify the CAS number of the desired compound. For this compound, the CAS number 942035-77-0 has been identified from a commercial supplier.[6] Researchers should use this specific identifier when sourcing the reagent.

-

Availability and Lead Times: For ongoing research and development projects, consistent availability and reasonable lead times are crucial. Inquire about stock levels and typical delivery timelines.

-

Technical Support: A reliable supplier should have a knowledgeable technical support team that can provide additional information on the product's properties, handling, and stability.

-

Custom Synthesis Capabilities: If the specific isomer or a related derivative is required, suppliers offering custom synthesis services can be invaluable partners.

Below is a summary of a potential supplier for this compound:

| Supplier | Product Code | CAS Number | Purity | Available Quantities |

| Biosynth | SMB03577 | 942035-77-0 | Not specified, inquire for CoA | Inquire for available quantities |

It is important to note that while other suppliers may offer structurally similar compounds, such as 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS 91170-93-3)[7][8] or 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-48-0), these are distinct isomers and will likely exhibit different reactivity and lead to different final products.

Experimental Protocol: Synthesis of N-Aryl-4-chloro-3-fluorobenzenesulfonamides

The reaction of this compound with primary or secondary amines is the most common method for the synthesis of the corresponding sulfonamides.[9][10] The following is a representative, detailed protocol for the synthesis of an N-aryl sulfonamide, a common structural motif in medicinal chemistry.

Reaction Scheme:

A typical reaction for the synthesis of a sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0-1.2 eq) and dissolve it in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine or triethylamine (2.0-3.0 eq) to the stirred solution.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF.

-

Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-fluorobenzenesulfonamide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: this compound is sensitive to moisture, which can lead to its hydrolysis to the corresponding sulfonic acid, thus reducing the yield of the desired sulfonamide.[3]

-

Anhydrous Solvents and Reagents: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the sulfonyl chloride.

-

Base: A base such as pyridine or triethylamine is required to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition of the sulfonyl chloride at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

Safety and Handling of Arylsulfonyl Chlorides

As a class of compounds, arylsulfonyl chlorides are corrosive and moisture-sensitive. Proper handling and safety precautions are essential to ensure the well-being of the researcher.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of waste according to institutional and local regulations.

Workflow for sourcing, synthesis, and safety.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide-containing compounds in drug discovery. Its unique substitution pattern offers medicinal chemists a strategic tool for modulating the properties of lead candidates. By carefully selecting a reputable supplier, adhering to robust synthetic protocols, and prioritizing safety, researchers can effectively leverage this reagent to advance their drug development programs. The insights and procedures outlined in this guide are intended to provide a solid foundation for the successful application of this compound in the quest for new and improved therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). 4-Chloro-3-pyridinesulfonamide: A Versatile Building Block in Fine Chemical Synthesis. [Link]

-

Unknown. (2011, August 30). MATERIAL SAFETY DATA SHEET. [Link]

-

Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

ResearchGate. (2005, July). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

-

PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

-

ResearchGate. (2022, December 15). (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. [Link]

-

MIT Open Access Articles. (2013, July 24). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

-

Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018, July-August). Recent advances in synthesis of sulfonamides: A review. [Link]

-

3A Senrise. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl chloride, 98%. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 3-Chloro-4-fluorobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3-Chloro-4-fluorobenzenesulfonyl chloride 97 91170-93-3 [sigmaaldrich.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. cbijournal.com [cbijournal.com]

- 11. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 12. fishersci.com [fishersci.com]

starting materials for 4-Chloro-3-fluorobenzenesulfonyl chloride synthesis

A Strategic Guide to Precursor Selection and Methodology

Executive Summary & Strategic Analysis

The synthesis of 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 351003-51-5) presents a classic regioselectivity challenge in aromatic substitution. While sulfonyl chlorides are ubiquitous in medicinal chemistry for sulfonamide formation, the specific substitution pattern of this target—a sulfonyl group meta to a fluorine and para to a chlorine—renders the most common industrial route (direct chlorosulfonation) chemically flawed.

This guide prioritizes regiochemical integrity . We analyze three potential starting material classes, discarding the "commodity" route in favor of "high-fidelity" precursors that guarantee the correct isomer.

Precursor Decision Matrix

| Precursor Class | Specific Starting Material | Regiochemical Risk | Cost | Scalability | Recommendation |

| Aryl Halide | 1-Chloro-2-fluorobenzene | CRITICAL (High) | Low | High | AVOID (Yields wrong isomer) |

| Aniline | 4-Chloro-3-fluoroaniline | None (Defined by N) | Medium | High | PRIMARY ROUTE |

| Thiol | 4-Chloro-3-fluorobenzenethiol | None | High | Medium | SECONDARY ROUTE |

The Regioselectivity Trap: Why Direct Chlorosulfonation Fails

It is vital to understand why the cheapest starting material, 1-Chloro-2-fluorobenzene , is unsuitable for this specific target.

In Electrophilic Aromatic Substitution (EAS), both Fluorine and Chlorine are ortho/para directors, but Fluorine is the stronger activator due to resonance donation.

-

Directing Effect of F (Pos 2): Directs to Position 5 (para).

-

Directing Effect of Cl (Pos 1): Directs to Position 4 (para).

Outcome: Chlorosulfonation of 1-Chloro-2-fluorobenzene predominantly yields 3-Chloro-4-fluorobenzenesulfonyl chloride (substitution para to Fluorine). The target molecule requires substitution para to Chlorine (the weaker activator), making this route chemically non-viable without difficult isomer separation.

Primary Protocol: The Modified Meerwein Reaction

Starting Material: 4-Chloro-3-fluoroaniline (CAS: 367-22-6)

This route utilizes the amino group to "lock" the position of the incoming sulfonyl chloride, guaranteeing 100% regioselectivity. The process involves diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and copper(II) chloride.

Workflow Diagram

Figure 1: The diazotization-chlorosulfonylation pathway ensures the sulfonyl group replaces the amine exactly.

Detailed Methodology

Reagents:

-

4-Chloro-3-fluoroaniline (1.0 equiv)

-

Sodium Nitrite (

) (1.1 equiv) -

Hydrochloric Acid (conc. 37%)

-

Sulfur Dioxide (

) gas or saturated solution in Acetic Acid -

Copper(II) Chloride (

) (0.2 equiv)

Step-by-Step Protocol:

-

Diazotization:

-

Charge a reactor with 4-Chloro-3-fluoroaniline and concentrated HCl (approx. 5-6 equiv).

-

Cool the mixture to -5°C to 0°C . Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition.

-

Add an aqueous solution of

dropwise, maintaining temperature < 0°C. -

Stir for 30 minutes. Verify completion with starch-iodide paper (should turn blue instantly).

-

-

Preparation of

Mixture:-

In a separate vessel, saturate Glacial Acetic Acid with

gas until the weight increases by approx. 30-40%. -

Add

(catalyst) to this solution. The solution turns green/blue.

-

-

The Meerwein Coupling:

-

Slowly pour the cold diazonium salt solution into the stirring

mixture. -

Observation: Vigorous evolution of Nitrogen gas (

) will occur. -

Allow the mixture to warm to room temperature naturally over 2 hours.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water (ratio 1:5).

-

The product, this compound, will precipitate as an oil or low-melting solid.

-

Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine.

-

Dry over

and concentrate in vacuo at < 40°C.

-

Expected Yield: 75-85% Purity: >98% (by HPLC)

Secondary Protocol: Oxidative Chlorination

Starting Material: 4-Chloro-3-fluorobenzenethiol (CAS: 17716-96-8)

If the thiol is available (or synthesized via nucleophilic aromatic substitution on 1-chloro-2,4-difluorobenzene), this method is milder and avoids diazonium hazards.

Workflow Diagram

Figure 2: Oxidative conversion of thiol to sulfonyl chloride.

Detailed Methodology

-

Dissolution: Dissolve 4-Chloro-3-fluorobenzenethiol in

and water (biphasic mixture 1:1). -

Chlorination: Cool to 0°C. Bubble Chlorine gas (

) through the mixture OR add N-Chlorosuccinimide (NCS) / HCl slowly.-

Stoichiometry: Requires 3 equivalents of active chlorine.

-

-

Mechanism: The thiol (

) oxidizes to the sulfenyl chloride ( -

Isolation: Separate the organic layer, wash with Sodium Bisulfite (to quench excess oxidant), then water. Evaporate solvent.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: Sulfonyl chlorides hydrolyze to sulfonic acid and HCl upon contact with moisture (lungs, eyes, skin).

-

Explosion Risk (Route 1): Dry diazonium salts are shock-sensitive explosives. Never let the diazonium intermediate dry out; process it immediately in solution.

-

Toxicity:

and

Storage:

-

Store under inert atmosphere (Argon/Nitrogen).

-

Keep refrigerated (2-8°C) to prevent hydrolysis.

References

- Meerwein Reaction Mechanism: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfochloride." Chemische Berichte, 1957. Note: The foundational text for diazonium-to-sulfonyl chloride conversion.

-

Modern "Green" Sandmeyer Modification

-

Oxidative Chlorination Protocol

-

Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols." Journal of Organic Chemistry, 2006.

- Context: Validates the thiol oxid

-

-

Safety Data (Analogous Compound)

-

Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-fluorobenzenesulfonyl chloride."

- Context: Provides handling data for the structural isomer, relevant for PPE selection.

-

Sources

Methodological & Application

Application Note: Synthesis of N-Substituted 4-Chloro-3-fluorobenzenesulfonamides

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its prevalence stems from its unique properties as a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[3] This seemingly simple structural unit is found in a vast array of therapeutic agents, including antibacterial "sulfa drugs," diuretics, anticonvulsants, and anti-inflammatory agents.[1][4][5] The synthesis of sulfonamides, classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, remains a highly reliable and versatile transformation in the organic chemist's toolkit.[2][6][7]

This document provides a detailed protocol and technical guidance for the reaction of various primary and secondary amines with 4-chloro-3-fluorobenzenesulfonyl chloride. This specific sulfonyl chloride is a valuable building block for creating a library of compounds with potential biological activity, where the chloro and fluoro substituents can modulate properties such as lipophilicity, metabolic stability, and target binding interactions. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism and Guiding Principles

The formation of a sulfonamide is a classic example of nucleophilic substitution at a sulfonyl center. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the this compound.

Causality of Reagent Roles:

-

The Amine (Nucleophile): Primary (R-NH₂) and secondary (R₂NH) amines are effective nucleophiles for this transformation. The nitrogen atom initiates the reaction by attacking the sulfur center.

-

The Sulfonyl Chloride (Electrophile): The sulfur atom in the sulfonyl chloride is rendered highly electrophilic by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. The chloride ion serves as an excellent leaving group.

-

The Base (Acid Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), must be included to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[2][6]

Detailed Experimental Protocol

This protocol provides a general method applicable to a wide range of primary and secondary amines. Adjustments may be necessary based on the specific reactivity and solubility of the amine substrate.

Materials & Equipment:

-

Reagents:

-

This compound

-

Amine of choice (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA), freshly distilled

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel (optional, but recommended)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

-

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.

-

Base Addition: Add the base (Pyridine or TEA, 1.2-1.5 eq) to the amine solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the sulfonyl chloride.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench any remaining base.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with:

-

1 M HCl (to remove excess base)

-

Saturated NaHCO₃ solution (to remove any remaining acidic species)

-

Brine (to reduce the amount of water in the organic layer)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonamide can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.[8]

Data Summary: Representative Reaction Conditions

The following table provides a starting point for various amine classes. Optimization may be required for specific substrates.

| Amine Substrate Class | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Recommended Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Primary Aliphatic | 1.0 : 1.1 : 1.5 | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95% |

| Primary Aromatic (Aniline) | 1.0 : 1.1 : 2.0 | Pyridine (as solvent/base) | 0 to 50 | 6 - 12 | 70 - 90% |

| Secondary Aliphatic | 1.0 : 1.1 : 1.5 | Dichloromethane (DCM) | 0 to RT | 4 - 8 | 80 - 95% |

| Secondary Aromatic | 1.0 : 1.2 : 2.0 | Tetrahydrofuran (THF) | RT to 60 | 12 - 24 | 60 - 85% |

Product Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the disappearance of the primary amine -NH₂ signal and the appearance of a new, single -NH signal for sulfonamides derived from primary amines. The chemical shift of this proton is typically downfield.

-